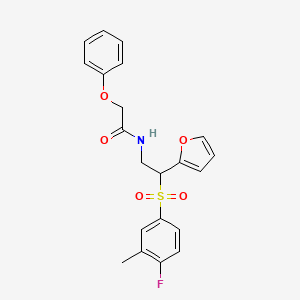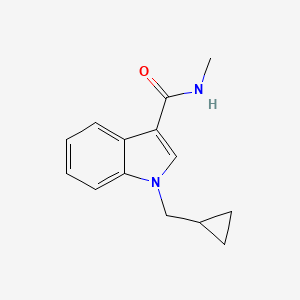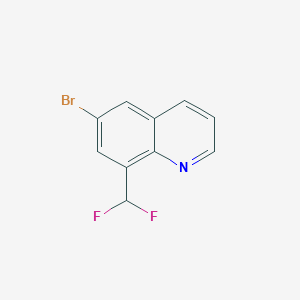
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea, also known as BQU57, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BQU57 is a quinazoline derivative that has been shown to have promising effects on various biological systems, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Compounds similar to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study by Singh and Pandey (2006) demonstrated that specific derivatives showed promising activity in this domain, indicating potential use in treating infections caused by bacteria and fungi (Singh & Pandey, 2006).
Antitumor Activities
Quinazolinone derivatives, structurally related to the compound , have been explored for their antitumor properties. Easmon et al. (2006) investigated derivatives of quinazolinone and found them to be effective inhibitors of leukemia, colon, and ovarian cancer cells. This suggests that these compounds could have significant potential in cancer treatment (Easmon et al., 2006).
Antiproliferative Properties
The antiproliferative effects of similar compounds against various cancer cell lines have been documented. A study by Perković et al. (2016) noted that certain urea and bis-urea derivatives showed marked antiproliferative effects, especially against breast carcinoma MCF-7 cell lines. This indicates potential therapeutic applications in cancer treatment (Perković et al., 2016).
Pharmacological Effects
Research on related compounds has also explored their pharmacological effects. A study by Follath et al. (1976) delved into the cardiovascular effects of a similar drug, indicating potential applications in cardiovascular diseases (Follath et al., 1976).
Receptor Antagonism
Compounds in this chemical family have been studied for their role as receptor antagonists. Bonaventure et al. (2015) investigated a compound as an orexin-1 receptor antagonist, suggesting its utility in managing stress or hyperarousal states (Bonaventure et al., 2015).
Propiedades
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)23-18(25)22-17-15-11-7-8-12-16(15)21-19(26)24(17)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGQWWFBEGLXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C2C=CC=CC2=NC(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)
![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)





